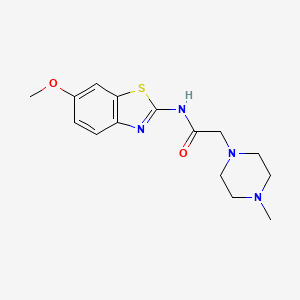![molecular formula C12H10F3N3O B7536793 N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF belongs to the class of imidazole-based compounds and has been studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
MTF exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, including cell growth and division. By inhibiting these enzymes, MTF can alter gene expression and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MTF has been shown to have a variety of biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. MTF has also been shown to inhibit the growth of fungal cells by disrupting their cell wall synthesis. Additionally, MTF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
MTF has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MTF has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, MTF has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MTF, including its use in combination therapies for cancer and fungal infections. Additionally, further studies are needed to understand the precise mechanism of action of MTF and its effects on different cellular processes. Furthermore, the development of more efficient synthesis methods for MTF could lead to its wider use in scientific research.
Synthesemethoden
MTF can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2,4,5-trifluorobenzoyl chloride in the presence of a base. The reaction yields MTF as a white solid, which can be purified using recrystallization. Other methods of synthesis include the reaction of 2-methylimidazole with 2,4,5-trifluorobenzaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
MTF has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and anti-inflammatory agent. In cancer research, MTF has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. MTF has also been studied for its potential use in treating fungal infections, such as Candida albicans. Additionally, MTF has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases, such as arthritis.
Eigenschaften
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8-16-4-5-18(8)11-3-2-9(12(13,14)15)6-10(11)17-7-19/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQVBIMQCPUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
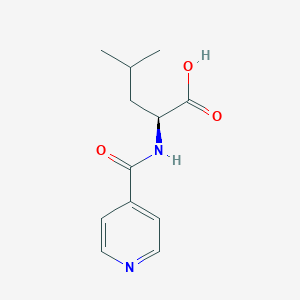
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
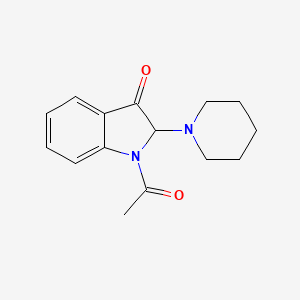
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
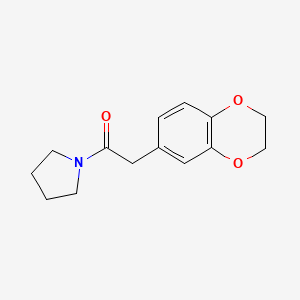
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)
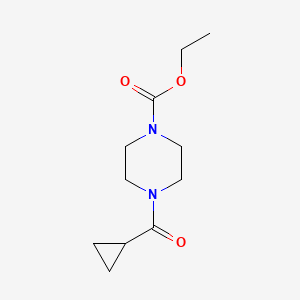
![4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7536785.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)
